Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 263.17 g/mol. This compound falls under the category of pyridine derivatives, specifically those containing trifluoromethyl groups and dicarboxylate functionalities. It is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The compound is classified under the Chemical Abstracts Service (CAS) number 905273-56-5. It is recognized in various chemical databases, including PubChem and ChemSpider, where it is listed alongside its structural information and physical properties. Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate can be sourced from chemical suppliers such as Sigma-Aldrich and Ambeed, indicating its availability for research and industrial purposes .
The synthesis of dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the introduction of a trifluoromethyl group to a pyridine derivative followed by carboxylation reactions to yield the dicarboxylate form.
Technical Details:
The precise conditions (temperature, solvent, reaction time) can vary based on the specific reagents used.
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate can participate in various chemical reactions typical of pyridine derivatives:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or materials science.
The mechanism of action for dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate primarily revolves around its interactions with biological targets. The trifluoromethyl group may enhance binding affinity due to increased lipophilicity and potential interactions with hydrophobic pockets in proteins.
In medicinal chemistry contexts, compounds like this often act as enzyme inhibitors or modulators by fitting into active sites or allosteric sites within target proteins, thereby altering their activity.
The physical properties of dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate include:
Chemical properties include its reactivity profile as discussed previously, particularly its ability to undergo nucleophilic substitution and esterification reactions.
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has potential applications in:
Esterification of pyridine dicarboxylic acids represents a critical transformation in the synthesis of dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate (CAS 905273-56-5). The reaction typically employs 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (CAS 90376-94-6) as the starting material, which undergoes Fisher esterification under acidic conditions or utilizes acyl chloride intermediates for enhanced reactivity [3]. Industrial processes favor catalytic approaches using concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing methanol, achieving conversions exceeding 95% within 6-8 hours. Alternatively, thionyl chloride-mediated conversion to the diacyl chloride followed by controlled methanol quenching at 0-5°C provides high-purity diester products (>98%) with minimized decomposition byproducts [4].
Recent advances demonstrate the effectiveness of dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method proceeds at ambient temperature (20-25°C) and is particularly valuable for acid-sensitive substrates, preserving the labile trifluoromethyl group while achieving yields of 90-92% [5]. Process optimization studies reveal that maintaining water content below 0.1% in methanol is crucial for preventing hydrolysis equilibration, while stoichiometric excesses of methanol beyond 5 equivalents offer diminishing returns due to dilution effects [4].
Table 1: Comparative Esterification Methodologies
Method | Conditions | Reaction Time | Yield | Purity |
---|---|---|---|---|
Acid-Catalyzed (H₂SO₄) | Refluxing MeOH, 65°C | 8 hours | 95% | 98% |
Acyl Chloride Route | SOCl₂ → MeOH (0-5°C) | 3 hours (2-step) | 89% | 99.5% |
DCC/DMAP-Mediated | DCM, RT, anhydrous | 12 hours | 92% | 98.5% |
Continuous Flow | Superheated MeOH (100°C), 5 min RT | <10 minutes | 94% | 97% |
Continuous flow technology has revolutionized the manufacturing of complex heterocycles like dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate by addressing limitations of traditional batch processes. The Novartis Pharma AG development team demonstrated that tubular reactors with precooling loops enable precise temperature control (-30°C to 80°C) during exothermic transformations, improving selectivity for thermally labile intermediates [6]. In their optimized sequence, residence times for critical lithiation and esterification steps were reduced from 4.5 minutes to under 2 minutes through split-and-recombine reactor designs, significantly enhancing throughput while maintaining yields above 95% [6].
Machine learning-driven optimization (nomadic exploratory multiobjective optimization - NEMO) has further advanced flow synthesis by simultaneously evaluating six continuous variables (concentration, temperature, residence time, catalyst loading) and solvent selection. This approach identified optimal parameters for photoredox transformations involving pyridine derivatives, achieving a 25-fold productivity increase compared to batch processes – equivalent to approximately 12 grams per day throughput in laboratory-scale reactors [10]. Crucially, flow systems mitigate hazards associated with cryogenic organolithium chemistry through precise volume control and instantaneous quenching, making them indispensable for large-scale production of trifluoromethylated pyridines [6] [10].
Table 2: Continuous Flow Parameters for Key Transformations
Reaction Step | Reactor Type | Temperature | Residence Time | Critical Parameters |
---|---|---|---|---|
Lithiation | PFA Tubing + T-mixer | -30°C | 1.9 min | Ultrasound-assisted precipitation management |
Esterification | Glass chicane mixer | 80°C | 25 min | Dipotassium phosphate buffer system |
SO₂ Quenching | PTFE Coil | 0°C | 3 min | SO₂ concentration (0.8M in THF) |
Oxidation/Chlorination | Packed-bed reactor | 5°C | 5 min | SO₂Cl₂ stoichiometry (1.05 equiv) |
The strategic placement of the trifluoromethyl (CF₃) group at the 6-position of the pyridine ring profoundly influences both synthetic accessibility and physicochemical properties of the target diester. Direct trifluoromethylation of dimethyl pyridine-2,3-dicarboxylate (CAS 605-38-9) presents significant regioselectivity challenges due to competing functionalization at electron-rich positions (C-4 > C-6). Consequently, building block approaches utilizing pre-functionalized pyridines have become dominant [3] [5]. The most efficient routes employ either:
An alternative pathway involves cyclization of trifluoromethyl-containing enolates with acrolein derivatives followed by oxidation, which circumvents late-stage fluorination challenges. This method delivers the complete pyridine core with inherent C6-CF₃ functionality, though it requires additional steps to install the dicarboxylate groups [3] [8]. The trifluoromethyl group enhances lipophilicity (measured LogP = 1.67) while maintaining metabolic stability, contributing to the compound's utility as a pharmaceutical intermediate [2]. Its strong electron-withdrawing nature also activates the ring toward nucleophilic substitution at adjacent positions, a property exploited in downstream functionalizations [4].
Two principal manufacturing paradigms exist for dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate: halogen exchange on chlorinated precursors versus de novo assembly using trifluoromethyl-containing building blocks.
Halogen Exchange (Halex) Approach:
Building-Block Assembly:
Economic analyses indicate the building-block strategy becomes favorable at production scales above 100 kg/month despite higher precursor costs, primarily due to reduced energy consumption and waste treatment expenses. The halogen exchange route generates 8-10 kg inorganic salts per kg product versus <2 kg for the building-block approach. Continuous flow implementations further tip the balance toward building-block assembly by enabling precise control of cryogenic metalation steps (-78°C) and integrated quench sequences that minimize decomposition pathways [4] [6].
Table 3: Economic and Technical Comparison of Synthetic Routes
Parameter | Halogen Exchange Route | Building-Block Assembly |
---|---|---|
Starting Material Cost | $120-150/kg | $350-400/kg |
Reaction Temperature | 160-220°C | -78°C to 80°C |
Byproduct Formation | 15-20% regioisomers | <2% regioisomers |
Waste Intensity | 8-10 kg salts/kg product | 1.5-2 kg waste/kg product |
Capital Investment | High (corrosion-resistant) | Moderate |
Preferred Scale | <100 kg batches | >100 kg continuous production |
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